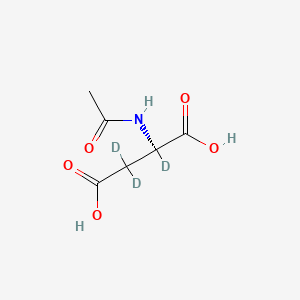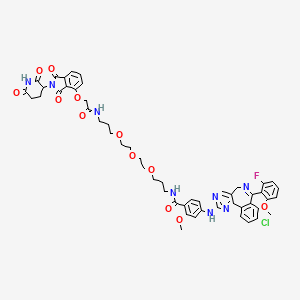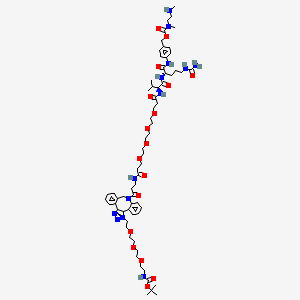
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid is a deuterated derivative of a common amino acid Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly alter its chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid typically involves the incorporation of deuterium into the precursor molecules. One common method is the use of deuterated reagents in the synthesis process. For example, starting from a non-deuterated amino acid, deuterium can be introduced through a series of chemical reactions involving deuterated solvents and reagents .
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process may include multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms at the desired positions in the molecule .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be replaced by other atoms or groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated alcohols or amines .
Aplicaciones Científicas De Investigación
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to understand the role of specific amino acids in biological processes.
Medicine: Investigated for its potential in drug development, particularly in enhancing the metabolic stability of pharmaceutical compounds.
Industry: Utilized in the production of deuterated materials for various industrial applications.
Mecanismo De Acción
The mechanism by which (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid exerts its effects is primarily through the alteration of chemical and physical properties due to deuterium incorporation. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction kinetics. This can affect molecular targets and pathways, making the compound useful in studying specific biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-acetamido-2,3,3-trihydroxybutanedioic acid: A non-deuterated analog with similar chemical structure but different physical properties.
(2R)-2-acetamido-2,3,3-trifluorobutanedioic acid: A fluorinated analog used in similar research applications but with distinct reactivity and stability profiles.
Uniqueness
The uniqueness of (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid lies in its deuterium content, which provides enhanced metabolic stability and altered reaction kinetics compared to its non-deuterated and fluorinated counterparts. This makes it particularly valuable in studies requiring precise control over reaction conditions and outcomes .
Propiedades
Fórmula molecular |
C6H9NO5 |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m1/s1/i2D2,4D |
Clave InChI |
OTCCIMWXFLJLIA-YQVMVYRTSA-N |
SMILES isomérico |
[2H][C@](C(=O)O)(C([2H])([2H])C(=O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)






